tert-Butyl oxocarbamate
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Overview
Description
tert-Butyl oxocarbamate is a chemical compound that belongs to the class of carbamates. It is commonly used as a protecting group for amines in organic synthesis due to its stability under mild conditions and ease of removal. The compound is characterized by its tert-butyl group attached to a carbamate functional group, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl oxocarbamate can be synthesized through several methods. One common approach involves the reaction of tert-butyl alcohol with phosgene or triphosgene in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding this compound as the product .
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl oxocarbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield tert-butyl alcohol and carbon dioxide.
Substitution: It can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Deprotection: The tert-butyl group can be removed using strong acids like trifluoroacetic acid, yielding the free amine.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions.
Substitution: Nucleophiles such as amines or alcohols.
Deprotection: Strong acids like trifluoroacetic acid.
Major Products Formed:
Hydrolysis: tert-Butyl alcohol and carbon dioxide.
Substitution: Various substituted carbamates.
Deprotection: Free amines.
Scientific Research Applications
tert-Butyl oxocarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: The compound is employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.
Industry: this compound is used in the manufacture of agrochemicals, polymers, and other industrial products
Mechanism of Action
The mechanism of action of tert-Butyl oxocarbamate primarily involves its role as a protecting group. When used in peptide synthesis, it temporarily protects the amine group of amino acids, preventing unwanted side reactions. The tert-butyl group can be selectively removed under acidic conditions, revealing the free amine for further reactions. This selective protection and deprotection mechanism is crucial for the efficient synthesis of complex molecules .
Comparison with Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the oxo group.
tert-Butyl hydroperoxide: Contains a peroxide group instead of a carbamate group.
tert-Butyl alcohol: The parent alcohol from which tert-butyl oxocarbamate is derived
Uniqueness: this compound is unique due to its stability under mild conditions and its ability to be easily removed using strong acids. This makes it an ideal protecting group for amines in various synthetic applications, distinguishing it from other similar compounds .
Properties
CAS No. |
121893-20-7 |
---|---|
Molecular Formula |
C5H9NO3 |
Molecular Weight |
131.13 g/mol |
IUPAC Name |
tert-butyl N-oxocarbamate |
InChI |
InChI=1S/C5H9NO3/c1-5(2,3)9-4(7)6-8/h1-3H3 |
InChI Key |
VNOOCKOUUMIAAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N=O |
Origin of Product |
United States |
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